3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine
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Overview
Description
3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with dichloro and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the dichloro substituents. The piperidinyl group is then attached through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyridazines .
Scientific Research Applications
3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-methylpyridazine: Similar in structure but lacks the piperidinyl and nitrophenoxyethyl groups.
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine: Similar but with a piperazinyl group instead of a piperidinyl group
Uniqueness
The uniqueness of 3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921769-55-3 |
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Molecular Formula |
C17H18Cl2N4O3 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3,6-dichloro-4-[4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl]pyridazine |
InChI |
InChI=1S/C17H18Cl2N4O3/c18-16-11-15(17(19)21-20-16)22-8-5-12(6-9-22)7-10-26-14-3-1-13(2-4-14)23(24)25/h1-4,11-12H,5-10H2 |
InChI Key |
GMFQRTGBEHICCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCOC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
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